Tetrasodium 4,4'-bis((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-5,5'-dimethyl(1,1'-biphenyl)-2,2'-disulphonate
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Overview
Description
Tetrasodium 4,4’-bis((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-5,5’-dimethyl(1,1’-biphenyl)-2,2’-disulphonate is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium 4,4’-bis((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-5,5’-dimethyl(1,1’-biphenyl)-2,2’-disulphonate involves multiple steps, including diazotization and coupling reactions. The process begins with the diazotization of 4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole, followed by coupling with 5,5’-dimethyl(1,1’-biphenyl)-2,2’-disulphonic acid. The reaction is carried out under controlled pH and temperature conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The use of advanced catalysts and optimized reaction conditions further enhances the production process, making it cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Tetrasodium 4,4’-bis((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-5,5’-dimethyl(1,1’-biphenyl)-2,2’-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its color properties.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The sulfonate groups can be substituted with other functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium dithionite for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled pH and temperature conditions to achieve the desired products.
Major Products Formed
Scientific Research Applications
Tetrasodium 4,4’-bis((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-5,5’-dimethyl(1,1’-biphenyl)-2,2’-disulphonate has a wide range of scientific research applications, including:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for potential use in medical diagnostics and therapeutic applications.
Industry: Utilized in the textile and paper industries for dyeing fabrics and paper products.
Mechanism of Action
The compound exerts its effects primarily through its azo bonds, which are responsible for its intense coloration. The molecular targets and pathways involved include interactions with various substrates and enzymes, leading to changes in color properties. The sulfonate groups enhance the compound’s solubility in water, making it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
- Tetrasodium 4,4’-bis((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-5,5’-dimethyl(1,1’-biphenyl)-2,2’-disulphonate is compared with other azo dyes such as:
- Tetrasodium 4,4’-bis((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-5,5’-dimethyl(1,1’-biphenyl)-2,2’-disulphonate
- Tetrasodium 4,4’-bis((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-5,5’-dimethyl(1,1’-biphenyl)-2,2’-disulphonate
Uniqueness
The uniqueness of Tetrasodium 4,4’-bis((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-5,5’-dimethyl(1,1’-biphenyl)-2,2’-disulphonate lies in its specific molecular structure, which imparts distinct color properties and stability. Its high solubility in water and resistance to fading make it a preferred choice in various applications.
Properties
CAS No. |
89504-75-6 |
---|---|
Molecular Formula |
C34H28N8Na4O14S4+2 |
Molecular Weight |
992.9 g/mol |
IUPAC Name |
tetrasodium;4-methyl-2-[5-methyl-4-[[3-methyl-5-oxo-2-(4-sulfonatophenyl)-1,4-dihydropyrazol-2-ium-4-yl]diazenyl]-2-sulfonatophenyl]-5-[[3-methyl-5-oxo-2-(4-sulfonatophenyl)-1,4-dihydropyrazol-2-ium-4-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C34H30N8O14S4.4Na/c1-17-13-25(29(59(51,52)53)15-27(17)35-37-31-19(3)41(39-33(31)43)21-5-9-23(10-6-21)57(45,46)47)26-14-18(2)28(16-30(26)60(54,55)56)36-38-32-20(4)42(40-34(32)44)22-7-11-24(12-8-22)58(48,49)50;;;;/h5-16,31-32H,1-4H3,(H4-2,39,40,43,44,45,46,47,48,49,50,51,52,53,54,55,56);;;;/q;4*+1/p-2 |
InChI Key |
MPKFPNNGENKVHC-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2C(=[N+](NC2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C)S(=O)(=O)[O-])C4=C(C=C(C(=C4)C)N=NC5C(=[N+](NC5=O)C6=CC=C(C=C6)S(=O)(=O)[O-])C)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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